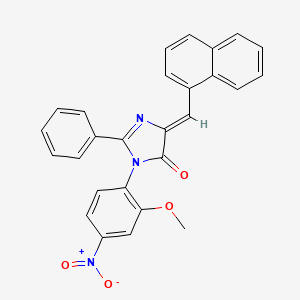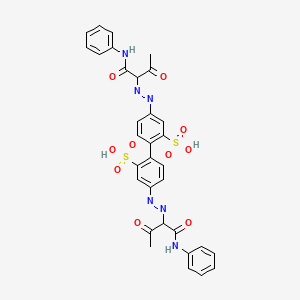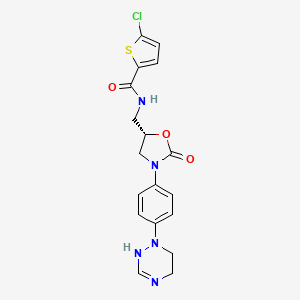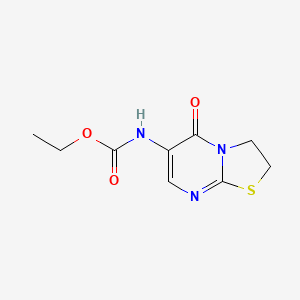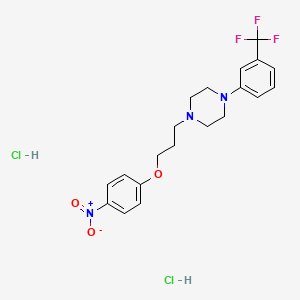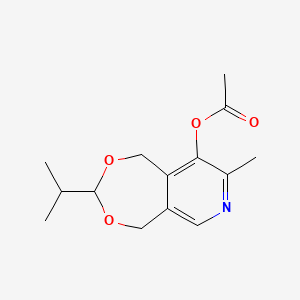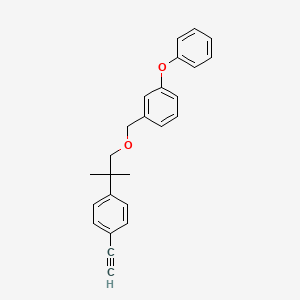
Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethynyl, methylpropoxy, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Ethynylphenyl Group: This step involves the reaction of phenylacetylene with appropriate reagents to introduce the ethynyl group.
Introduction of the Methylpropoxy Group: This can be achieved through the reaction of benzyl alcohol derivatives with methylpropyl halides under basic conditions.
Attachment of the Phenoxy Group: This step involves the reaction of phenol derivatives with benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenoxy group can be reduced to form phenol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phenol derivatives.
Substitution: Formation of nitrobenzene or bromobenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The ethynyl and phenoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a methyl group attached to the benzene ring.
Phenol: Contains a hydroxyl group attached to the benzene ring.
Benzyl Alcohol: Contains a hydroxymethyl group attached to the benzene ring.
Uniqueness
Benzene, 1-((2-(4-ethynylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its combination of ethynyl, methylpropoxy, and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be exploited for desired outcomes.
Propriétés
Numéro CAS |
80853-98-1 |
|---|---|
Formule moléculaire |
C25H24O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-ethynyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H24O2/c1-4-20-13-15-22(16-14-20)25(2,3)19-26-18-21-9-8-12-24(17-21)27-23-10-6-5-7-11-23/h1,5-17H,18-19H2,2-3H3 |
Clé InChI |
NHYPFBKLMXOBFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




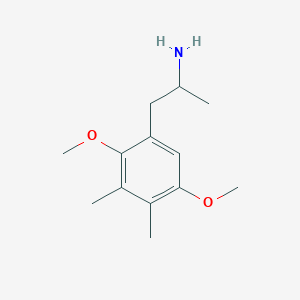
![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
